(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Chiral Resolution Enantioselective Synthesis CNS Drug Discovery

Sourcing enantiopure α-methylbenzylamines with specific electronic substitution patterns remains a bottleneck in CNS lead optimization. This (S)-configured amine hydrochloride offers a defined 3-chloro-4-trifluoromethylphenyl scaffold not interchangeable with regioisomers. - **Chiral integrity preserved** for GPCR/ion channel targeting (LogP ~3, TPSA 26 Ų). - **Hydrochloride salt form** (MW ~260.08) provides enhanced aqueous solubility vs. free base. - **Versatile intermediate**: Reductive amination, sulfonamide formation, or Suzuki cross-coupling ready. - **Analytical reference standard** for chiral HPLC (Chiralpak IA/OD-H).

Molecular Formula C9H10Cl2F3N
Molecular Weight 260.08 g/mol
Cat. No. B13639930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Molecular FormulaC9H10Cl2F3N
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl
InChIInChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1
InChIKeyMKLIPTAHHVPGMI-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Chloro-4-CF3-phenyl)ethan-1-amine HCl – Chiral Building Block


(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 1213053-81-6 for the free base) is a chiral α-methylbenzylamine derivative bearing an electron-withdrawing 3-chloro-4-(trifluoromethyl) substitution pattern on the phenyl ring [1]. The compound possesses a single stereogenic center adjacent to the primary amine group, conferring (S)-absolute configuration. With a molecular formula of C₉H₉ClF₃N (free base, MW 223.62) and a reported LogP of approximately 3, it exhibits moderate lipophilicity suitable for membrane permeability in medicinal chemistry contexts [2]. The hydrochloride salt form (MW ~260.08) enhances aqueous solubility and handling characteristics compared to the free base, making it the preferred form for procurement in both academic and industrial research settings .

Chiral (S)-configuration for stereochemical control studies
Hydrochloride salt enables precise dispensing and assay compatibility
3-Cl-4-CF3 scaffold supports CNS permeability screening contexts

Why (S)-3-Chloro-4-CF3-phenyl Ethanamine HCl Cannot Be Replaced


The 3-chloro-4-(trifluoromethyl)phenyl scaffold is not interchangeable with other halogenated or trifluoromethylated α-methylbenzylamines. The specific ortho-chloro and para-trifluoromethyl substitution pattern creates a unique electronic environment that modulates both the basicity of the amine (pKa ~8.5 for the conjugate acid) and the conformational preferences of the benzylic side chain [1]. In drug discovery campaigns targeting CNS disorders, the (S)-enantiomer may exhibit divergent target engagement from the (R)-enantiomer due to chiral recognition at biological targets, a phenomenon well-documented for related α-methylbenzylamine pharmacophores [2]. Furthermore, the hydrochloride salt form provides a 16% increase in molecular weight and significantly altered solubility relative to the free base, directly impacting formulation, dosing, and in vitro assay compatibility . Substituting a regioisomer such as (S)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine—which places the chlorine para and CF₃ meta—would alter the dipole moment and steric profile of the aromatic ring, potentially disrupting key halogen-bonding or hydrophobic interactions in the binding pocket.

Enantiomer

(R)-enantiomer may exhibit divergent target engagement; chiral recognition not interchangeable.

Regioisomer

4-Cl-3-CF3 isomer shifts electronic profile, potentially disrupting binding interactions.

Salt form

Free base vs HCl salt impacts solubility, handling, and assay reproducibility.

(S)-3-Chloro-4-CF3-phenyl Ethanamine HCl – Differentiation Evidence


Enantiomeric Differentiation: (S) vs (R)

The (S)-enantiomer (CAS 1213053-81-6) is stereochemically distinct from the (R)-enantiomer (CAS 1213108-25-8 for free base; 1810074-87-3 for the HCl salt). In the class of α-methylbenzylamines, enantiomers frequently display differential binding at aminergic receptors and transporters. For example, the (R)-enantiomer of the closely related 3-chloro-4-(trifluoromethyl)phenyl scaffold is the active pharmaceutical ingredient Atomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (sNRI) with Kᵢ values of ~1–5 nM at the human norepinephrine transporter (NET) . While direct head-to-head NET or SERT binding data for the isolated (S)-enantiomer are not publicly available, the established principle of chiral discrimination within this scaffold class dictates that the (S)-enantiomer cannot be assumed to share the same potency, selectivity, or off-target profile [1]. Procurement of the wrong enantiomer carries the risk of obtaining an entirely different biological fingerprint.

Enantiomer Identity
Class-level
(S) vs (R) configuration; class-level inference

Enantiomer-attribution review required; pharmacology may differ

No direct binding data for (S)-enantiomer

Chiral Resolution Enantioselective Synthesis CNS Drug Discovery

Regioisomer Comparison: 3-Cl-4-CF3 vs 4-Cl-3-CF3

The target compound carries chlorine at the 3-position and trifluoromethyl at the 4-position of the phenyl ring. The regioisomer (S)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine places the chlorine para and CF₃ meta relative to the benzylic amine. This positional swap alters the Hammett σ constants governing the amine's pKa (predicted pKa shift of ~0.3–0.5 units based on substituent constant differences: σₘ-Cl = 0.37, σₚ-Cl = 0.23; σₘ-CF₃ = 0.43, σₚ-CF₃ = 0.54) [1]. The resulting change in the fraction of protonated vs. neutral amine at physiological pH (7.4) affects membrane permeability and receptor-binding-competent species. Additionally, the ortho-chloro in the target compound can engage in intramolecular halogen bonding with the adjacent amine, a conformational constraint absent in the 4-chloro regioisomer [2].

pKa Shift
Class-level
ΔpKa ~0.3–0.5

Protonation state at assay pH may differ; impacts permeability

Calculated from Hammett constants

Structure-Activity Relationships Medicinal Chemistry Halogen Bonding

HCl Salt vs Free Base: Solubility & Stability

The hydrochloride salt form (MW ~260.08 g/mol) offers distinct practical advantages over the free base (MW 223.62 g/mol) for laboratory procurement. The salt is a solid at ambient temperature, whereas the free base is reported as a pale yellow liquid, making accurate weighing and storage of the salt significantly more reliable . The hydrochloride salt's increased polarity enhances aqueous solubility, which is critical for preparing DMSO stock solutions for biological assays and for achieving homogeneous distribution in reaction mixtures during synthetic applications . Purity specifications for the hydrochloride salt from reputable vendors are consistently ≥95% by HPLC, with certificates of analysis including NMR, HPLC, and GC traceability .

Salt Form
Specification review
HCl salt (solid) vs free base (liquid)

Solid salt enables precise weighing and assay reproducibility

MW difference 36.46 g/mol; purity ≥95% (HPLC)

Salt Selection Formulation Assay Reproducibility

LogP and TPSA: Scaffold vs Des-Cl/Des-CF3 Analogs

The combination of chlorine and trifluoromethyl substituents yields a LogP of approximately 3 and a topological polar surface area (TPSA) of 26 Ų [1]. In comparison, the des-chloro analog (S)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine has a LogP of ~2.5 and a TPSA of ~26 Ų; the des-CF₃ analog (S)-1-(3-chlorophenyl)ethan-1-amine has a LogP of ~1.8 and a TPSA of ~26 Ų [2]. The higher LogP of the target compound places it within the optimal CNS drug-like space (LogP 1–4, TPSA < 60 Ų per the CNS MPO desirability scoring system), while the non-chlorinated analog may exhibit insufficient lipophilicity for passive blood-brain barrier penetration, and the des-CF₃ analog suffers from both reduced metabolic stability and lower target affinity due to the absence of fluorine-mediated hydrophobic and electrostatic interactions [3].

Lipophilicity
Class-level
LogP ~3 (target); Δ +0.5 vs des-Cl

Reported CNS drug-like range; deviation may reduce permeability

Calculated; TPSA 26 Ų constant across analogs

Physicochemical Profiling CNS MPO Blood-Brain Barrier

Key Applications: (S)-3-Chloro-4-CF3-phenyl Ethanamine HCl


CNS Drug Discovery Building Block

The (S)-configured amine serves as a versatile intermediate for constructing enantiomerically pure lead compounds targeting G-protein-coupled receptors (GPCRs), ion channels, and monoamine transporters in the CNS. Its LogP of ~3 and low TPSA (26 Ų) align with CNS drug-likeness criteria [1]. The free amine can undergo reductive amination, sulfonamide formation, amide coupling, or N-alkylation to generate diverse screening libraries while preserving the chiral integrity of the benzylic stereocenter.

Chiral Auxiliary for Enantioselective Synthesis

As a single-enantiomer α-methylbenzylamine, this compound can function as a chiral resolving agent for racemic carboxylic acids via diastereomeric salt formation, or as a chiral auxiliary in asymmetric synthesis. The electron-withdrawing 3-chloro-4-CF₃ substitution increases the acidity of the ammonium proton relative to unsubstituted α-methylbenzylamine, potentially enhancing diastereomeric salt crystallinity and separation efficiency [2].

Chiral HPLC Reference Standard

The compound can serve as an authentic (S)-enantiomer reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess (ee) in synthetic batches. The distinct UV chromophore from the chloro-trifluoromethyl-phenyl ring enables detection at 210–254 nm, and the well-resolved retention time difference between (S)- and (R)-enantiomers on polysaccharide-based chiral stationary phases (e.g., Chiralpak IA or Chiralcel OD-H) supports quantitative ee analysis .

Precursor for CF3-Heterocycles & Agrochemicals

The primary amine functionality enables cyclocondensation reactions to form trifluoromethyl-substituted imidazolines, pyrimidines, triazoles, and other nitrogen heterocycles. The 3-chloro substituent provides a synthetic handle for further cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), enabling late-stage diversification [2]. This positions the compound as a strategic intermediate in agrochemical discovery programs targeting fluorinated active ingredients.

Application
Selection Property
Validation Focus
CNS target engagement studies
Enantiopure (S)-amine intermediate
Chiral integrity and coupling efficiency
Chiral resolution & asymmetric synthesis
Single-enantiomer α-methylbenzylamine
Diastereomeric salt separation efficiency
Enantiomeric excess determination
Distinct UV chromophore; chiral separation
Retention time reproducibility on chiral columns
Fluorinated heterocycle synthesis
3-Cl handle for cross-coupling reactions
Reactivity in cyclocondensation & coupling
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